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Compound of Interest

Compound Name: Atr-IN-17

Cat. No.: B12413273 Get Quote

Technical Support Center: Atr-IN-17
This technical support center provides researchers, scientists, and drug development

professionals with essential information and troubleshooting guidance for the use of Atr-IN-17,

a potent ATR kinase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is Atr-IN-17 and what is its primary target?

A1: Atr-IN-17, also referred to as compound 88, is a highly potent small molecule inhibitor of

the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the

DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can

arise from DNA damage or replication stress.

Q2: What is the reported potency of Atr-IN-17 against its primary target?

A2: In vitro studies have demonstrated that Atr-IN-17 exhibits potent anti-cancer activity, with a

reported IC50 of 1 nM in LoVo human colon carcinoma cells.[1]

Q3: What are the known off-target effects of Atr-IN-17 on other kinases?

A3: Currently, specific data from broad-panel kinome scans or detailed selectivity profiles for

Atr-IN-17 are not publicly available. As with many kinase inhibitors, it is possible that Atr-IN-17
may exhibit activity against other kinases, particularly those with structural similarity to the ATR
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kinase domain. Researchers should exercise caution and independently validate the selectivity

of Atr-IN-17 in their experimental systems.

Q4: Which kinases are common off-targets for ATR inhibitors?

A4: ATR belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Inhibitors

targeting the ATP-binding site of ATR have the potential to show cross-reactivity with other

PIKK family members, including:

ATM (Ataxia-Telangiectasia Mutated)

DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit)

mTOR (mammalian Target of Rapamycin)

PI3Ks (Phosphoinositide 3-kinases)

It is advisable to assess the activity of Atr-IN-17 against these related kinases to understand its

selectivity profile.
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Observed Issue Potential Cause Recommended Action

Unexpected cellular phenotype

not consistent with ATR

inhibition.

Off-target effects: Atr-IN-17

may be inhibiting other

kinases, leading to

confounding biological

outcomes.

1. Perform a Western blot

analysis to check for the

inhibition of common off-target

kinases like ATM (pS1981),

DNA-PKcs (pS2056), or

downstream effectors of the

mTOR/PI3K pathway (e.g., p-

Akt, p-S6K).2. Consider using

a structurally different ATR

inhibitor as a control to see if

the phenotype is

reproducible.3. If possible,

perform a rescue experiment

by expressing a drug-resistant

mutant of ATR.

Variability in experimental

results.

Compound instability or

improper storage: Atr-IN-17

may degrade if not stored

correctly.

1. Ensure the compound is

stored as recommended by the

supplier, typically at -20°C or

-80°C.2. Prepare fresh stock

solutions for each experiment

and avoid repeated freeze-

thaw cycles.3. Verify the

concentration and integrity of

your stock solution.

Lower than expected potency

in cellular assays.

Cell line specific factors: Drug

efflux pumps, high intracellular

ATP concentrations, or

metabolic inactivation can

reduce the effective

concentration of the inhibitor.

1. Use a lower passage

number of cells.2. Test the

compound in different cell lines

to assess for cell-specific

responses.3. Consider co-

treatment with an inhibitor of

ABC transporters if drug efflux

is suspected.

Inconsistent inhibition of

downstream ATR targets (e.g.,

Experimental timing and

conditions: The kinetics of ATR

1. Optimize the time course of

drug treatment and induction
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p-Chk1). signaling can be rapid and

transient.

of DNA damage.2. Ensure that

the DNA damaging agent used

is a robust activator of the ATR

pathway (e.g., hydroxyurea,

UV radiation).3. Check the

quality of antibodies used for

Western blotting.

Data on Off-Target Effects
As comprehensive kinome scan data for Atr-IN-17 is not publicly available, the following table

is provided as a template for researchers to populate with their own experimental findings.

Kinase Target
Assay Type (e.g.,

IC50, Ki)
Atr-IN-17 Activity

Fold Selectivity vs.

ATR

ATR IC50 (nM) 1 1

ATM IC50 (nM) Enter your data Calculate

DNA-PKcs IC50 (nM) Enter your data Calculate

mTOR IC50 (nM) Enter your data Calculate

PI3Kα IC50 (nM) Enter your data Calculate

Other Kinase 1 IC50 (nM) Enter your data Calculate

Other Kinase 2 IC50 (nM) Enter your data Calculate

Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay to Determine IC50

This protocol provides a general framework for assessing the inhibitory activity of Atr-IN-17
against a panel of kinases.

Reagents and Materials:

Recombinant human kinases (ATR, and potential off-target kinases)
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Kinase-specific substrates (e.g., recombinant protein, synthetic peptide)

ATP (Adenosine triphosphate)

Atr-IN-17 (serial dilutions)

Kinase assay buffer (composition will be kinase-dependent)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

384-well plates

Plate reader compatible with the chosen detection method

Procedure:

1. Prepare serial dilutions of Atr-IN-17 in the appropriate kinase assay buffer.

2. Add a fixed amount of the kinase to each well of a 384-well plate.

3. Add the serially diluted Atr-IN-17 to the wells containing the kinase.

4. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for

inhibitor binding.

5. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

6. Allow the reaction to proceed for a specific time at the optimal temperature for the kinase

(e.g., 30°C).

7. Stop the reaction according to the manufacturer's protocol for the chosen detection

method.

8. Add the detection reagent and incubate as required.

9. Measure the signal on a plate reader.

10. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Simplified ATR signaling pathway and the inhibitory action of Atr-IN-17.
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Caption: Experimental workflow for determining the IC50 of Atr-IN-17 in an in vitro kinase

assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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